MFCD00104511

Description

The compound MFCD00104511 (CAS 1761-61-1) is a brominated aromatic carboxylic acid with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . It is commonly used in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals and agrochemicals. Key properties include:

- Solubility: 0.687 mg/mL in water (classified as "soluble") .

- Log S (ESOL): -2.47, indicating moderate solubility in aqueous solutions .

- Synthesis: Prepared via catalytic reactions using A-FGO (acid-functionalized graphene oxide) in tetrahydrofuran (THF) under green chemistry conditions, achieving a 98% yield .

This compound’s bromine substituent enhances its reactivity in electrophilic substitution and metal-catalyzed reactions, making it valuable in constructing complex organic frameworks.

Properties

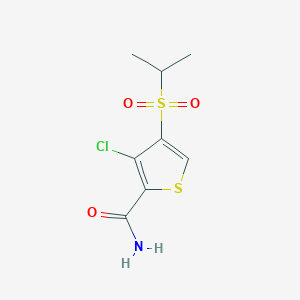

IUPAC Name |

3-chloro-4-propan-2-ylsulfonylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S2/c1-4(2)15(12,13)5-3-14-7(6(5)9)8(10)11/h3-4H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZONNJJZOMQJBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CSC(=C1Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid amide typically involves the chlorination of thiophene derivatives followed by sulfonylation and amidation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes, followed by purification steps such as crystallization or chromatography to ensure high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted thiophenes, and various amides and thiols .

Scientific Research Applications

3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid amide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid amide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atom and thiophene ring contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD00104511 is structurally and functionally analogous to other halogenated aromatic acids. Two key comparators are:

(3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

- Molecular Formula : C₆H₅BBrClO₂

- Molecular Weight : 235.27 g/mol .

- Key Differences :

- Contains both bromine and chlorine substituents, increasing steric hindrance and altering reactivity in Suzuki-Miyaura couplings.

- Higher Log Po/w (XLOGP3) of 2.15 compared to this compound’s -2.47, indicating greater lipophilicity .

- Synthesis : Uses palladium catalysts with potassium phosphate in THF/water, optimized for boronic acid derivatives .

3'-(Trifluoromethyl)propiophenone (CAS 1533-03-5)

- Molecular Formula : C₁₀H₉F₃O

- Molecular Weight : 202.17 g/mol .

- Key Differences :

- Fluorine substituents enhance metabolic stability and bioavailability (Log S = -2.99 vs. -2.47 for this compound) .

- Applications : Widely used in agrochemicals due to its resistance to enzymatic degradation.

- Synthesis : Involves Friedel-Crafts acylation with trifluoromethyl ketones, differing from this compound’s green chemistry route .

Comparative Data Table

Research Findings and Functional Contrasts

- Reactivity : this compound’s bromine atom facilitates nucleophilic aromatic substitution, whereas the boronic acid derivative (CAS 1046861-20-4) excels in Suzuki-Miyaura couplings due to its boron center .

- Bioavailability: The trifluoromethyl group in CAS 1533-03-5 improves BBB permeability (Yes vs. No for this compound), making it more suitable for CNS-targeting drugs .

- Thermal Stability : this compound decomposes at 220°C, while CAS 1533-03-5 remains stable up to 300°C, a critical factor in high-temperature industrial processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.